molecular formula C9H8BrN3O2 B2902718 Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1260840-42-3

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2902718
CAS No.: 1260840-42-3
M. Wt: 270.086
InChI Key: FGZXAJUJHNFESH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a brominated heterocyclic compound with a fused triazolo-pyridine core. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing nonretinoid antagonists targeting retinol-binding proteins (). The compound features a bromine substituent at the 6-position of the pyridine ring and an ethyl ester group at the 3-position of the triazole moiety. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 298.09 g/mol (calculated from and structural data). The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as cyanation (e.g., via Pd-catalyzed substitution with Zn(CN)₂) to generate derivatives for biological evaluation ().

Properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZXAJUJHNFESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260840-42-3
Record name ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, making it an attractive option for industrial applications . The reaction is carried out in dry toluene at 140°C, yielding the desired product in high purity .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by adjusting the reaction parameters such as temperature, solvent, and reactant concentrations. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Scientific Research Applications

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridine rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 6-Br, 3-COOEt C₉H₈BrN₃O₂ 298.09 Intermediate for nonretinoid antagonists; Pd-catalyzed cross-coupling
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (base structure) None (no Br) C₉H₉N₃O₂ 191.19 Lower molecular weight; logP = 1.53; used in solubility studies
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-CH₃ C₇H₆BrN₃ 220.05 Toxicological focus; UN GHS safety data available
Ethyl 3-isoxazol-5-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate 6-COOEt, 3-isoxazolyl C₁₂H₁₀N₄O₃ 258.23 Discontinued due to stability/synthesis challenges; lower bromine-related reactivity
6-Bromo-3-methoxy-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-OCH₃ C₇H₆BrN₃O 228.04 Methoxy group enhances electron density; impacts nucleophilic substitution

Key Observations:

  • Bromine vs. Methyl/Methoxy Groups : Bromine at the 6-position increases molecular weight and electrophilicity compared to methyl or methoxy substituents, making it more reactive in cross-coupling reactions (e.g., Suzuki or cyanation) .
  • Ester vs. Non-ester Derivatives: The ethyl ester group in the target compound improves solubility in organic solvents (e.g., THF, DMF) relative to non-ester analogues like 6-bromo-3-methyl derivatives .

Comparison with Imidazo-Pyridine Analogues

Table 2: Imidazo-Pyridine Analogues

Compound Name Core Structure Molecular Formula Similarity Score* Key Differences
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo-pyridine C₁₀H₉BrN₂O₂ 0.78 Higher similarity due to ester and bromine; imidazole ring alters electronic properties vs. triazolo
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Imidazo-pyridine C₁₀H₉FN₂O₂ 0.78 Fluorine substituent increases metabolic stability but reduces electrophilicity compared to bromine

*Similarity scores based on structural alignment algorithms ().

Key Observations:

  • Triazolo vs. Imidazo Cores : The triazolo-pyridine core (two nitrogen atoms in the triazole ring) offers distinct electronic and steric profiles compared to imidazo-pyridines (one nitrogen in the five-membered ring). This affects binding affinity in biological targets and synthetic accessibility .

Biological Activity

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS No. 1260840-42-3) is a heterocyclic compound belonging to the triazolopyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 246.08 g/mol
  • CAS Number : 1260840-42-3

The structure of this compound features a bromine atom at the 6-position and an ethyl ester at the 3-carboxylate position. These functional groups contribute to its biological activity by influencing its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : This eco-friendly method utilizes microwave irradiation to enhance reaction rates and yields.
  • Catalyst-Free Reactions : The absence of catalysts in the synthesis process minimizes environmental impact while maintaining high efficiency.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit various kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and survival.
  • Antiproliferative Effects : This compound demonstrates significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Studies

A recent study evaluated a series of triazolopyridine derivatives for their biological activities. Among these compounds, this compound was highlighted for its potent inhibitory effects on cancer cell growth:

CompoundCell LineIC50 (µM)
This compoundA5490.98 ± 0.08
This compoundMCF-71.05 ± 0.17
This compoundHeLa1.28 ± 0.25

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Comparative Analysis with Similar Compounds

This compound can be compared with other related triazole compounds regarding their biological activities:

Compound NameBiological ActivityReference
6-Bromo-[1,2,4]triazolo[1,5-a]pyridineModerate kinase inhibition
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylateAntiproliferative effects

This comparison illustrates the unique potency of this compound in inhibiting tumor cell growth.

Q & A

Basic: What are the common synthetic routes for Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

The compound is typically synthesized via a two-step protocol:

Condensation : Ethyl 2-oxoacetate reacts with 5-bromo-2-hydrazinylpyridine under mild acidic conditions to form a hydrazone intermediate .

Cyclization : The intermediate undergoes oxidative cyclization using hypervalent iodine reagents like PhI(OAc)₂ to yield the triazolo[4,3-a]pyridine core .
Key Optimization : Reaction temperature (60–80°C) and stoichiometry of PhI(OAc)₂ (1.2–1.5 equiv) critically influence yield (typically 65–75%) .

Advanced: How can researchers address low yields during amide coupling reactions involving the ester group?

The ester group in this compound is often hydrolyzed to a carboxylic acid for further derivatization (e.g., amide formation). Common challenges include:

  • Incomplete Hydrolysis : Use LiOH·H₂O in THF/H₂O (1:1 v/v) at 0°C for 20 minutes to avoid side reactions .
  • Coupling Efficiency : Activate the carboxylic acid with HBTU or HATU in DMF, with i-Pr₂NEt (3–5 equiv) as a base. For sterically hindered amines, microwave-assisted coupling (50–80°C, 30 min) improves yields by 15–20% .
    Data Contradiction : Some protocols report <50% yields for bulky amines, necessitating iterative optimization of coupling agents (e.g., switch from HBTU to PyBOP) .

Basic: What spectroscopic techniques are used to characterize this compound?

  • ¹H NMR : Key signals include the ethyl ester triplet (δ 1.3–1.4 ppm, 3H) and quartet (δ 4.2–4.3 ppm, 2H), with pyridine protons appearing as doublets (δ 7.5–9.2 ppm) .
  • Mass Spectrometry : ESI+ typically shows [M+H]⁺ at m/z 269.0 (C₉H₁₀BrN₃O₂⁺) .
    Validation Note : Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) .

Advanced: How does bromine at position 6 influence reactivity in cross-coupling reactions?

The 6-bromo substituent enables functionalization via:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ with aryl boronic acids in DMF/H₂O (100°C, 12 h) achieves >80% conversion. Competing dehalogenation is minimized by using Zn(CN)₂ as a stabilizing agent .
  • Buchwald-Hartwig Amination : Requires Xantphos as a ligand to prevent triazole ring decomposition .
    Comparative Data :
Reaction TypeCatalyst SystemYield (%)Byproducts
SuzukiPd(PPh₃)₄82<5% debrominated
AminationPd₂(dba)₃/Xantphos6812% ring-opened

Basic: What are the storage and stability considerations for this compound?

  • Storage : Stable at −20°C under argon for >12 months. Degradation (≤5%) occurs via ester hydrolysis in humid conditions .
  • Handling : Light-sensitive; use amber vials to prevent photolytic bromine loss .

Advanced: How can computational modeling predict bioactivity of derivatives?

  • Docking Studies : The triazole-pyridine core shows affinity for retinol-binding protein 4 (RBP4) via π-π stacking with Trp67. Bromine at position 6 enhances hydrophobic interactions .
  • ADMET Predictions : LogP values (~2.8) suggest moderate blood-brain barrier permeability, but bromine may increase hepatotoxicity risk .
    Contradiction Alert : Some in vitro assays show conflicting IC₅₀ values (e.g., 0.5 μM vs. 1.2 μM for RBP4 inhibition), possibly due to assay buffer pH variations .

Basic: What are the typical applications in medicinal chemistry?

  • Scaffold for Nonretinoid Antagonists : Used in RBP4 inhibitors for age-related macular degeneration .
  • PARP Inhibitor Precursors : Bromine allows late-stage diversification into DNA repair-targeting agents .

Advanced: How to resolve contradictory data in regioselective functionalization?

Discrepancies in bromine vs. triazole reactivity are addressed by:

  • Directing Groups : Introducing a methylthio group at position 3 enhances bromide displacement selectivity (KIE studies show 3× faster kinetics) .
  • DFT Calculations : Identify transition states favoring C6 over C3 attack (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol) .

Basic: What safety hazards are associated with this compound?

  • Toxicity : LD₅₀ (oral, rat) >500 mg/kg, but mutagenic potential is flagged in Ames tests due to bromine .
  • Handling : Use PPE for powder form (risk of inhalation-induced respiratory irritation) .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug Approach : Convert the ester to a phosphate salt (aqueous solubility increases from 0.1 mg/mL to 5.2 mg/mL) .
  • Nanoformulation : PEGylated liposomes enhance bioavailability by 40% in murine models .

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